3-(4-Fluorophenyl)furan-2,5-dione
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Overview
Description
3-(4-Fluorophenyl)furan-2,5-dione is an important organic molecule that has a variety of uses in scientific research. It is a versatile compound that can be used in a wide range of applications, including synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Antibacterial Activity
Background: Microbial resistance poses a global challenge due to the inefficacy of existing antimicrobial drugs. Medicinal chemists continually seek novel compounds to combat this issue.
Furan Derivatives and Antibacterial Potential::- Researchers explore diverse synthetic methods to develop effective and secure antimicrobial compounds .
Therapeutic Advantages
Biological and Pharmacological Properties::- Furan compounds exhibit a wide range of therapeutic benefits:
Synthesis and Structure
Chemical Characteristics::Nitrofurantoin Analogues
Recent Research::- These compounds showed promising antibacterial activity, highlighting the potential of furan-based derivatives in drug development .
Kinetic Behavior
Gas-Phase Reaction::Mechanism of Action
Target of Action
The primary targets of 3-(4-Fluorophenyl)furan-2,5-dione are currently unknown. This compound is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological activities . .
Biochemical Pathways
Furan derivatives have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . .
Result of Action
Given the diverse biological activities of furan derivatives, this compound could potentially have a wide range of effects at the molecular and cellular level
properties
IUPAC Name |
3-(4-fluorophenyl)furan-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSECDWBIVLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)furan-2,5-dione |
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